molecular formula C8H11ClN2 B13562585 3-(3-Chloropyridin-4-yl)propan-1-amine

3-(3-Chloropyridin-4-yl)propan-1-amine

Cat. No.: B13562585
M. Wt: 170.64 g/mol
InChI Key: PSGVVNGKMARCIN-UHFFFAOYSA-N
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Description

3-(3-Chloropyridin-4-yl)propan-1-amine: is a chemical compound with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . This compound features a pyridine ring substituted with a chlorine atom at the 3-position and a propan-1-amine group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 3-(3-Chloropyridin-4-yl)propan-1-amine typically begins with commercially available 3-chloropyridine.

    Reaction Steps:

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods:

In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may also include additional steps such as solvent extraction and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(3-Chloropyridin-4-yl)propan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives such as N-oxides.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: 3-(3-Chloropyridin-4-yl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.

    Ligand in Coordination Chemistry: It can act as a ligand in coordination complexes with transition metals.

Biology:

    Biological Probes: The compound is used in the development of biological probes for studying enzyme activity and protein interactions.

Medicine:

    Pharmaceutical Research: It is investigated for its potential use in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

Industry:

    Chemical Manufacturing: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloropyridin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Chloropyridin-3-yl)propan-1-amine
  • 3-(3-Bromopyridin-4-yl)propan-1-amine
  • 3-(3-Fluoropyridin-4-yl)propan-1-amine

Comparison:

  • Chlorine Substitution: The presence of a chlorine atom at the 3-position of the pyridine ring in 3-(3-Chloropyridin-4-yl)propan-1-amine imparts unique chemical reactivity compared to other halogen-substituted analogs.
  • Biological Activity: The biological activity of this compound may differ from its bromine or fluorine analogs due to differences in electronic and steric effects.
  • Chemical Stability: The compound’s stability and reactivity can vary based on the nature of the halogen substituent, with chlorine providing a balance between reactivity and stability.

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

3-(3-chloropyridin-4-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c9-8-6-11-5-3-7(8)2-1-4-10/h3,5-6H,1-2,4,10H2

InChI Key

PSGVVNGKMARCIN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCCN)Cl

Origin of Product

United States

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